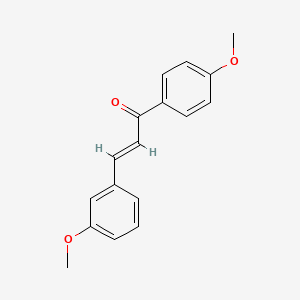

3,4'-Dimethoxychalcone

Description

Overview of Chalcones as a Prominent Class of Natural and Synthetic Compounds in Academic Inquiry

Chalcones represent a significant class of organic compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone. nih.gov This core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. bohrium.com The name "chalcone" originates from the Greek word "chalcos," meaning bronze, which alludes to the characteristic colors of many of these naturally occurring compounds. nih.govacs.org Chalcones are widely distributed in the plant kingdom, found in fruits, vegetables, and teas, where they serve as precursors for the biosynthesis of flavonoids and isoflavonoids. nih.govmdpi.com

In the realm of medicinal chemistry, chalcones are recognized as a "privileged structure". nih.gov This term refers to a molecular scaffold that is capable of binding to multiple biological targets, thus exhibiting a wide range of biological activities. nih.gov The synthetic accessibility of the chalcone (B49325) framework, primarily through the Claisen-Schmidt condensation reaction, has further fueled extensive research into this class of compounds. nih.govbohrium.com This straightforward synthesis allows for the creation of a vast library of derivatives with diverse substitution patterns on the aromatic rings, leading to a broad spectrum of pharmacological effects. nih.govmdpi.com

The biological activities attributed to chalcones are numerous and well-documented, including anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral properties. bohrium.commdpi.comwisdomlib.org The α,β-unsaturated ketone moiety is a key structural feature responsible for much of their reactivity and biological potential. mdpi.comontosight.ai Chalcones can exist as cis and trans isomers, with the trans isomer being the more thermodynamically stable and common form. nih.gov

Significance of 3,4'-Dimethoxychalcone within Chalcone Research

Within the broad family of chalcones, 3,4'-Dimethoxychalcone has emerged as a compound of particular interest in contemporary research. Its structure is distinguished by the specific placement of two methoxy (B1213986) (-OCH3) groups: one at the 3-position of the B-ring and the other at the 4'-position of the A-ring. This specific substitution pattern creates an asymmetrical distribution of electron-donating groups, which influences the molecule's electronic properties, conformation, and ultimately its biological activity.

The significance of 3,4'-Dimethoxychalcone lies in its diverse and potent biological activities, which include anti-inflammatory, antioxidant, and anticancer effects. ontosight.ai For instance, it has been shown to exhibit anti-inflammatory activity by downregulating key inflammatory pathways. Furthermore, research has highlighted its potential in cancer therapeutics, with studies demonstrating its ability to induce autophagy, a cellular self-cleaning process, which can have implications for both cancer treatment and neuroprotection. The compound's ability to modulate cellular pathways such as those involving Transcription Factor EB (TFEB) underscores its importance as a tool for studying fundamental biological processes.

Historical Context of Research on 3,4'-Dimethoxychalcone

The historical roots of chalcone chemistry date back to 1881, with the pioneering synthesis of the basic chalcone scaffold by Claisen and Claperède. This foundational work opened the door to the exploration of a vast array of chalcone derivatives. While the broader class of chalcones has been a subject of scientific inquiry for over a century, dedicated research into specific derivatives like 3,4'-Dimethoxychalcone is a more recent development, driven by advancements in screening techniques and a deeper understanding of molecular biology.

Initial research on many chalcones often focused on their synthesis and basic chemical characterization. The most common method for synthesizing 3,4'-Dimethoxychalcone is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of 3-methoxybenzaldehyde (B106831) and 4'-methoxyacetophenone.

In recent years, the focus has shifted significantly towards elucidating the specific biological activities and mechanisms of action of individual chalcone derivatives. Studies have explored the anti-inflammatory effects of 3,4'-Dimethoxychalcone, demonstrating its ability to inhibit the production of inflammatory mediators. A significant area of contemporary research revolves around its role as an inducer of autophagy, a process critical for cellular homeostasis and implicated in various diseases. This has led to investigations into its potential as a caloric restriction mimetic, a compound that mimics the health-promoting effects of reduced calorie intake. adipogen.comembopress.org Research has also delved into its potential applications in cancer therapy and neuroprotective strategies.

Chemical and Physical Properties of 3,4'-Dimethoxychalcone

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| CAS Number | 52182-14-6 |

| IUPAC Name | (E)-1-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |

| Appearance | White to yellow crystalline powder adipogen.com |

| Solubility | Soluble in DMSO adipogen.com |

Reported Biological Activities of 3,4'-Dimethoxychalcone

| Biological Activity | Research Finding |

| Anti-inflammatory | Downregulates the NF-κB pathway. |

| Autophagy Induction | Activates Transcription Factor EB (TFEB), a key regulator of autophagy and lysosomal biogenesis. |

| Anticancer Potential | Improves the efficacy of anticancer chemotherapy in vivo. embopress.org |

| Neuroprotective | Reduced motor neuron death and enhanced recovery after spinal cord injury in a research study. |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-12H,1-2H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAKRWFRWHZVCZ-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52182-14-6 | |

| Record name | 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052182146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Modifications of 3,4 Dimethoxychalcone

Established Synthetic Pathways for 3,4'-Dimethoxychalcone and Related Chalcones

The cornerstone of 3,4'-Dimethoxychalcone synthesis lies in the Claisen-Schmidt condensation, a reliable and versatile method for forming the characteristic α,β-unsaturated ketone core of chalcones.

Claisen-Schmidt Condensation and Its Variants

The Claisen-Schmidt condensation is the most conventional and widely employed method for synthesizing chalcones, including 3,4'-Dimethoxychalcone. scispace.com This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. scispace.com For the synthesis of 3,4'-Dimethoxychalcone, this is typically achieved through the reaction of 4-methoxyacetophenone and 3,4-dimethoxybenzaldehyde.

The reaction can be catalyzed by either a base or an acid. saudijournals.com Base-catalyzed condensation is common, often utilizing alkali hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. scispace.comsaudijournals.com The fundamental mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the chalcone (B49325). scitepress.org

Acid-catalyzed Claisen-Schmidt condensation provides an alternative route, which can be advantageous when dealing with hydroxyl-group-containing reactants as it may not require prior protection of these groups. saudijournals.com

Beyond traditional homogenous catalysis, variations of the Claisen-Schmidt condensation have been developed to improve efficiency and sustainability. These include the use of solid catalysts and alternative energy sources. For instance, layered double hydroxides (LDH) and their nanocomposites with reduced graphene oxide (rGO) have been investigated as base catalysts. mdpi.com The use of ultrasound has also been shown to accelerate the reaction and improve yields. researchgate.net

Optimization of Synthesis Protocols for 3,4'-Dimethoxychalcone

The efficiency of 3,4'-Dimethoxychalcone synthesis via the Claisen-Schmidt condensation is influenced by several factors, including reaction time and catalyst concentration. Research has focused on optimizing these parameters to maximize product yield.

One study investigated the optimal reaction time and hydroxide ion concentration for the synthesis of 3,4-dimethoxychalcone (B600365). ugm.ac.id The synthesis was carried out by dissolving KOH in ethanol, followed by the dropwise addition of acetophenone and veratraldehyde (3,4-dimethoxybenzaldehyde). ugm.ac.id The findings from this research indicated that the optimal reaction time for 3,4-dimethoxychalcone was 30 hours, with an optimal hydroxide ion concentration of 11% (w/v). ugm.ac.id

The table below summarizes the optimized conditions for the synthesis of 3,4-Dimethoxychalcone and related chalcones.

| Chalcone | Reactants | Catalyst | Optimal Time | Optimal Catalyst Conc. |

| Chalcone | Benzaldehyde, Acetophenone | KOH | 12 hours | 13% |

| 4-Methoxychalcone (B190469) | p-Anisaldehyde, Acetophenone | KOH | 30 hours | 11% |

| 3,4-Dimethoxychalcone | Veratraldehyde, Acetophenone | KOH | 30 hours | 11% |

Derivatization Strategies for 3,4'-Dimethoxychalcone

The structural framework of 3,4'-Dimethoxychalcone serves as a versatile template for the design and synthesis of a diverse array of derivatives. These modifications are crucial for exploring structure-activity relationships and for developing compounds with tailored properties.

Design and Synthesis of 3,4'-Dimethoxychalcone Analogs and Derivatives

The synthesis of analogs and derivatives of 3,4'-Dimethoxychalcone is readily achieved by employing substituted benzaldehydes or acetophenones in the Claisen-Schmidt condensation. nijophasr.net This allows for the introduction of various functional groups onto the aromatic rings, thereby modulating the electronic and steric properties of the molecule.

For example, a series of 3',4',5'-trimethoxychalcone analogues were synthesized to investigate their biological activities. nih.gov This highlights the strategy of altering the substitution pattern on the B-ring of the chalcone scaffold. Similarly, the synthesis of 3,4,5-trimethoxy-3',4'-dimethoxychalcone and 2,4,6-trimethoxy-3',4'-dimethoxychalcone was achieved through the condensation of 3,4-dimethoxyacetophenone with the corresponding trimethoxybenzaldehydes. nijophasr.net

The following table presents examples of synthesized chalcone derivatives and their starting materials.

| Synthesized Chalcone | Acetophenone Derivative | Benzaldehyde Derivative |

| 3,4,5-trimethoxy-3',4'-dimethoxychalcone | 3,4-dimethoxyacetophenone | 3,4,5-trimethoxybenzaldehyde |

| 2,4,6-trimethoxy-3',4'-dimethoxychalcone | 3,4-dimethoxyacetophenone | 2,4,6-trimethoxybenzaldehyde |

Role of 3,4'-Dimethoxychalcone as a Precursor in Complex Molecule Synthesis

Chalcones, including 3,4'-Dimethoxychalcone, are valuable intermediates in the synthesis of more complex heterocyclic compounds. The α,β-unsaturated carbonyl system of the chalcone core is a key functional group that allows for a variety of chemical transformations.

For instance, chalcones are well-known precursors for the synthesis of flavonoids, such as flavanones. nijophasr.net The synthesis of 5-hydroxy-3',4'-dimethoxy flavone (B191248) can be achieved in two steps, with the initial step being the formation of 2',6'-dihydroxy-3,4-dimethoxy chalcone. researchgate.net Chalcones also serve as starting materials for the synthesis of pyrazoline derivatives. frontiersin.org These examples underscore the importance of 3,4'-Dimethoxychalcone and its analogs as building blocks in synthetic organic chemistry.

Green Chemistry Approaches in 3,4'-Dimethoxychalcone Synthesis Research

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. In the context of chalcone synthesis, this has led to the exploration of green chemistry approaches that aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. saudijournals.com

Microwave-assisted synthesis has emerged as a popular green technique for the synthesis of chalcones. propulsiontechjournal.comijsr.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods. frontiersin.orgijsr.net

Solvent-free synthesis, or "grinding," is another green chemistry approach that has been successfully applied to chalcone synthesis. scitepress.orguns.ac.id This method involves the grinding of reactants together in a mortar and pestle, often with a solid catalyst, thereby eliminating the need for a solvent. scitepress.org An improved synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone using a grinding technique has been reported to give higher yields than the conventional reflux method. researchgate.net

The use of greener solvents, such as water or ethanol-water mixtures, and the development of recyclable catalysts are also key areas of research in the green synthesis of chalcones. frontiersin.orgacs.org For example, triethylammonium (B8662869) hydrogen sulfate, an ionic liquid, has been used as an environmentally safe catalyst for reactions involving chalcones. frontiersin.org

The following table summarizes some of the green chemistry approaches applied to chalcone synthesis.

| Green Chemistry Approach | Description | Advantages |

| Microwave-assisted synthesis | Use of microwave irradiation to heat the reaction mixture. | Shorter reaction times, higher yields, energy efficiency. propulsiontechjournal.comunair.ac.id |

| Solvent-free synthesis (Grinding) | Reactants are ground together in the absence of a solvent. | Reduces solvent use, simplifies work-up, atom economy. scitepress.orguns.ac.id |

| Use of green solvents | Employing environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental impact. acs.org |

| Use of reusable catalysts | Employing catalysts that can be easily recovered and reused. | Reduced waste and cost. mdpi.com |

Elucidation of Biological Activities and Underlying Molecular Mechanisms of 3,4 Dimethoxychalcone

Research on Autophagy Induction by 3,4'-Dimethoxychalcone

3,4'-Dimethoxychalcone (3,4-DC) has been identified as a caloric restriction mimetic (CRM), a class of compounds that emulate the health-promoting effects of caloric restriction. nih.gov A key mechanism underlying these benefits is the induction of autophagy, a cellular recycling process essential for homeostasis. d-nb.info Research indicates that 3,4-DC stimulates autophagy through a distinct pathway compared to other well-known CRMs. nih.gov

A primary mechanism through which 3,4'-Dimethoxychalcone induces autophagy is by activating the transcription factors TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3). nih.govembopress.org These proteins are master regulators of lysosomal biogenesis and autophagy. colab.ws Under normal conditions, TFEB and TFE3 are phosphorylated and retained in the cytoplasm. embopress.orgcolab.ws

Studies have demonstrated that 3,4-DC treatment prompts the dephosphorylation of TFEB and TFE3, leading to their translocation from the cytoplasm into the nucleus. nih.govembopress.orgresearchgate.net This nuclear translocation has been observed both in vitro in various human cell lines, including hepatocytes and cardiomyocytes, and in vivo in mouse models. nih.govembopress.org Once in the nucleus, TFEB and TFE3 bind to the promoters of their target genes, initiating the transcription required for the formation and function of autophagosomes and lysosomes. colab.wsnih.gov This activation is crucial, as the autophagy-inducing effects of 3,4-DC are dependent on gene transcription and mRNA translation. nih.govuns.ac.rs

The activation of TFEB is linked to the MCOLN1-calcineurin signaling pathway. colab.ws Furthermore, the process is regulated by mTOR (mechanistic target of rapamycin); the constitutive activation of mTOR, through methods like TSC2 knockout, inhibits the 3,4-DC-induced nuclear translocation of TFEB. embopress.org

Table 1: Effect of 3,4'-Dimethoxychalcone on TFEB/TFE3 Translocation

| Experimental System | Observation | Reference |

|---|---|---|

| Human U2OS cells | Increased ratio of nuclear to cytoplasmic GFP-TFEB intensity | nih.gov |

| Mouse Liver Tissue | Increased nuclear fraction of TFEB and TFE3 post-injection | embopress.org |

The activation of TFEB and TFE3 by 3,4'-Dimethoxychalcone directly translates to an increase in autophagic flux and the biogenesis of lysosomes. nih.govnih.gov Autophagic flux is the complete process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. d-nb.info

Treatment with 3,4-DC leads to a dose-dependent increase in the lipidation of LC3 (Microtubule-associated protein 1A/1B-light chain 3), converting it from LC3-I to LC3-II. nih.gov LC3-II is a key protein marker that gets incorporated into the membranes of forming autophagosomes. Time-course analyses also show a transient reduction in the levels of sequestosome 1 (SQSTM1/p62), a protein that is selectively degraded during autophagy. nih.gov The combination of increased LC3-II and decreased p62 indicates a stimulation of autophagic flux. nih.gov This is further confirmed by experiments using lysosomal inhibitors like chloroquine, which show a further accumulation of LC3-II in the presence of 3,4-DC, demonstrating that the compound enhances the formation of autophagosomes rather than blocking their degradation. nih.gov

As a master regulator of lysosomal function, the 3,4-DC-induced activation of TFEB also promotes lysosomal biogenesis. nih.govnih.govdoi.org This ensures that the cell has a sufficient population of functional lysosomes to fuse with the newly formed autophagosomes, thereby completing the autophagic process efficiently.

Table 2: Markers of Autophagic Flux Modulated by 3,4'-Dimethoxychalcone

| Marker | Change upon 3,4-DC Treatment | Significance | Reference |

|---|---|---|---|

| LC3-II/LC3-I Ratio | Increased | Indicates formation of autophagosomes | nih.gov |

| p62/SQSTM1 Levels | Transiently Decreased | Indicates degradation via autophagy | nih.gov |

A defining characteristic of caloric restriction mimetics is their ability to induce the deacetylation of cellular proteins. nih.govuns.ac.rs 3,4'-Dimethoxychalcone exhibits this property, causing a notable deacetylation of cytoplasmic proteins in various human cell lines. embopress.orgresearchgate.net This effect is coupled to the increase in autophagic flux. nih.gov The deacetylation of proteins is a crucial cellular event that mimics the metabolic state of caloric restriction and is linked to the health-promoting effects of CRMs. researchgate.net The ability of 3,4-DC to induce both protein deacetylation and autophagy without causing toxicity underscores its classification as a novel caloric restriction mimetic. embopress.org

Investigation of Antioxidant Effects of 3,4'-Dimethoxychalcone

In addition to its role in autophagy, 3,4'-Dimethoxychalcone is investigated for its antioxidant properties, which are common among flavonoid and chalcone (B49325) compounds. These effects are mediated through direct chemical interactions with reactive oxygen species and by bolstering the cell's own antioxidant defenses.

Chalcones, as a chemical class, possess the ability to act as direct free radical scavengers. nih.gov The antioxidant activity is often attributed to the specific arrangement of hydroxyl and methoxyl groups on their phenyl rings. nih.govresearchgate.net These functional groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The resulting chalcone radical is stabilized by resonance, making the parent molecule an effective antioxidant. While studies on other chalcones have detailed their capacity to scavenge radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), the core chemical structure of 3,4'-Dimethoxychalcone suggests it likely operates through similar mechanisms of electron or hydrogen atom transfer to neutralize reactive oxygen species. nih.gov

Beyond direct scavenging, chalcone derivatives have been shown to enhance the body's endogenous antioxidant systems. researchgate.netnih.gov A key pathway involved is the induction of glutathione (B108866) (GSH) biosynthesis. nih.gov Glutathione is a critical intracellular antioxidant that plays a central role in detoxifying harmful substances and neutralizing reactive oxygen species. mdpi.com

Research on synthetic chalcone derivatives indicates they can induce a potent transcriptional response mediated by the NF-E2-related factor 2 (Nrf2). researchgate.netnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including those for glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. nih.govresearchgate.net By activating the Nrf2 pathway, certain chalcones can lead to increased formation of the GCL holoenzyme and subsequently elevate intracellular GSH levels, thereby strengthening cellular defenses against oxidative stress. researchgate.netnih.gov

Anti-inflammatory Research on 3,4'-Dimethoxychalcone

3,4'-Dimethoxychalcone has been investigated for its potential to suppress key mediators involved in the inflammatory response. Research has demonstrated its ability to inhibit the production of nitric oxide (NO), a significant pro-inflammatory molecule. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a model for inflammation, 2'-hydroxy-3,4'-dimethoxychalcone (a derivative) was shown to reduce NO production. nih.gov This inhibitory effect on NO is crucial as excessive NO production is associated with the pathophysiology of various inflammatory conditions. nih.gov

The mechanism behind this inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. nih.govresearchgate.net Chalcone derivatives have been shown to effectively inhibit iNOS protein expression. nih.gov Furthermore, the anti-inflammatory actions of chalcones extend to the inhibition of other pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), which is synthesized by cyclooxygenase-2 (COX-2) and plays a pivotal role in inflammation and pain. semanticscholar.org The suppression of these pro-inflammatory molecules underscores the potential of 3,4'-Dimethoxychalcone and related compounds as anti-inflammatory agents.

| Compound | Concentration (µM) | NO Production Inhibition (%) | Reference |

|---|---|---|---|

| 2'-hydroxy-3',4'-dimethoxychalcone | 20 | ~79.75% | nih.gov |

| 2'-hydroxy-4',6'-dimethoxychalcone | 20 | ~83.95% | nih.gov |

| 2'-hydroxy-4,4'-dimethoxychalcone | 20 | ~23.10% | nih.gov |

The anti-inflammatory effects of 3,4'-Dimethoxychalcone are further elucidated by its ability to modulate critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Key among these is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. mdpi.comijbs.com Chalcones have been shown to suppress NF-κB activation. acs.org This is achieved by preventing the degradation of the inhibitor of κB (IκBα) and the subsequent translocation of the p65 subunit of NF-κB into the nucleus, where it would otherwise initiate the transcription of pro-inflammatory genes. sigmaaldrich.com The inhibition of IκBα phosphorylation is a key mechanism, as it is a necessary step for its degradation and the activation of NF-κB. nih.gov

In addition to the NF-κB pathway, 3,4'-Dimethoxychalcone and its derivatives also exert their anti-inflammatory effects through the modulation of mitogen-activated protein kinase (MAPK) signaling cascades, including the p38 MAPK and extracellular signal-regulated kinase (ERK) pathways. nih.gov These pathways are activated by inflammatory stimuli like LPS and lead to the production of pro-inflammatory cytokines and mediators. nih.gov Research has shown that certain chalcones can markedly repress the phosphorylation of p38 MAPK, thereby inhibiting downstream inflammatory events. sigmaaldrich.com The dual inhibition of both NF-κB and MAPK signaling pathways by chalcone derivatives highlights their comprehensive anti-inflammatory potential.

Research into the Anticancer Potential and Associated Mechanisms of 3,4'-Dimethoxychalcone

3,4'-Dimethoxychalcone has demonstrated significant potential as an anticancer agent by inducing programmed cell death, or apoptosis, and causing cell cycle arrest in various cancer cell lines. Studies on chalcone derivatives have shown their ability to halt the proliferation of cancer cells by arresting the cell cycle at different phases, most notably the G1 and G2/M phases. nih.govalliedacademies.org For instance, a methoxychalcone derivative was found to induce a time- and concentration-dependent G1 arrest in human prostate cancer cells. nih.govntu.edu.tw This was accompanied by the downregulation of key G1-phase regulators such as cyclin D1, cyclin E, and cyclin-dependent kinases (Cdk)-2 and Cdk-4. nih.govntu.edu.tw

Furthermore, the induction of apoptosis is a hallmark of the anticancer activity of many chalcones. This process is often characterized by morphological changes such as cell shrinkage and nuclear chromatin condensation. alliedacademies.org The apoptotic cascade can be initiated through various mechanisms, including the activation of executioner caspases like caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP). alliedacademies.org The ability of 3,4'-Dimethoxychalcone and related compounds to trigger both cell cycle arrest and apoptosis makes them promising candidates for cancer therapy.

| Chalcone Derivative | Cancer Cell Line | Effect | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Indolyl chalcone 10 | PC3 (Prostate) | Antiproliferative | 0.017 (at 48h) | mdpi.com |

| Indolyl chalcone 10 | DU145 (Prostate) | Antiproliferative | 0.020 (at 48h) | mdpi.com |

| Indolyl chalcone 10 | HCT116 (Colorectal) | Antiproliferative | 0.039 (at 48h) | mdpi.com |

| Indolyl chalcone 10 | HT-29 (Colorectal) | Antiproliferative | 0.028 (at 48h) | mdpi.com |

| Chromonyl chalcone 13 | Various | Antiproliferative | 2.6–5.1 (at 48h) | mdpi.com |

Recent research has uncovered a novel mechanism of action for a structurally similar compound, 4,4'-dimethoxychalcone (B191108) (DMC), which involves the targeting of ferrochelatase (FECH) and the induction of ferritinophagy. nih.govnih.gov FECH is the final enzyme in the heme biosynthesis pathway, responsible for inserting iron into protoporphyrin IX. iu.edu Inhibition of FECH can lead to an accumulation of its substrate and a disruption of iron homeostasis. nih.gov

DMC has been identified as an inhibitor of FECH, leading to an increase in the labile iron pool within cells. nih.govtsinghua.edu.cn This excess iron can trigger a specific form of autophagy known as ferritinophagy, where the iron storage protein ferritin is degraded, further releasing iron. nih.govtsinghua.edu.cn The resulting iron overload can lead to a form of programmed cell death called ferroptosis, which is characterized by iron-dependent lipid peroxidation. nih.govnih.gov This mechanism of inducing ferroptosis through the dual action of FECH inhibition and ferritinophagy activation represents a promising strategy for selectively eliminating cancer cells. nih.govnih.gov

The anticancer effects of 3,4'-Dimethoxychalcone are also attributed to its ability to interfere with key signaling pathways that are often dysregulated in cancer. One of the most critical pathways is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. tbzmed.ac.irbio-connect.nljohnshopkins.edu Several studies have shown that chalcone derivatives can inhibit this pathway. nih.gov For example, a methoxychalcone derivative was found to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which are downstream of Akt, leading to the suppression of protein synthesis and ultimately inducing G1 arrest and apoptosis in human prostate cancer cells. nih.govntu.edu.tw

The inhibition of the PI3K/Akt/mTOR pathway by chalcones can occur through various mechanisms, including the reduction of the expression of phosphatidylinositol-3-kinase (PI3K) and the phosphorylation of Akt and mTOR. nih.gov By targeting this crucial oncogenic pathway, 3,4'-Dimethoxychalcone can effectively disrupt the signaling network that drives cancer cell proliferation and survival, further highlighting its therapeutic potential.

Studies on the Anti-Aging and Senolytic Properties of 3,4'-Dimethoxychalcone

Scientific investigations into the senolytic properties of dimethoxychalcone isomers have primarily focused on 4,4'-dimethoxychalcone (4,4'-DMC), a structurally related compound to 3,4'-Dimethoxychalcone. Research has shown that 4,4'-DMC can selectively eliminate senescent cells, which are cells that have stopped dividing and contribute to aging and age-related diseases. nih.govresearchgate.net This process is crucial as the accumulation of senescent cells is considered a driver of aging. tsinghua.edu.cn

The mechanism behind 4,4'-DMC's senolytic activity involves the induction of a specific form of iron-dependent cell death called ferroptosis. nih.gov Studies found that Ferrochelatase (FECH), an enzyme involved in heme biosynthesis, is highly expressed in senescent cells. researchgate.net 4,4'-DMC inhibits FECH, leading to an increase in the labile iron pool within the cell. nih.govresearchgate.net Concurrently, it induces ferritinophagy, a process that degrades the iron-storage protein ferritin, further elevating intracellular iron levels. tsinghua.edu.cn This surge in labile iron triggers ferroptosis, leading to the selective death of senescent cells. nih.govtsinghua.edu.cn In animal models, treatment with 4,4'-DMC was observed to reduce the expression of several senescence-associated factors in the liver of old mice. researchgate.net While these findings for 4,4'-DMC are significant, specific studies demonstrating the selective elimination of senescent cells by 3,4'-Dimethoxychalcone are not prominently available in the current body of research.

Table 1: Mechanism of Senolytic Activity of 4,4'-Dimethoxychalcone

| Target/Process | Effect of 4,4'-Dimethoxychalcone | Outcome | Reference |

|---|---|---|---|

| Senescent Cells | Selective elimination | Clearance of senescent cells | nih.govresearchgate.net |

| Ferrochelatase (FECH) | Inhibition | Increased labile iron pool | nih.govresearchgate.net |

| Ferritinophagy | Induction | Degradation of ferritin, releasing iron | nih.govtsinghua.edu.cn |

3,4'-Dimethoxychalcone (3,4-DC) has been identified as a caloric restriction mimetic (CRM), a class of compounds that mimics the health-promoting effects of caloric restriction without reducing food intake. embopress.orgnih.gov CRMs are known to support cellular homeostasis and stress response, primarily through the induction of autophagy. nih.gov Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates, which is essential for maintaining cellular health, especially in terminally differentiated cells like neurons. nih.gov

Research demonstrates that 3,4-DC stimulates autophagic flux in various human cell lines. embopress.org Unlike some other CRMs, the mechanism of 3,4-DC requires the activation of transcription factor EB (TFEB) and transcription factor E3 (TFE3). embopress.orgnih.gov 3,4-DC promotes the translocation of TFEB and TFE3 from the cytoplasm into the nucleus, both in cell cultures and in animal models. embopress.orgnih.gov Once in the nucleus, these transcription factors drive the expression of genes involved in autophagy and lysosomal biogenesis. nih.gov This TFEB-mediated enhancement of autophagy is central to 3,4-DC's ability to inhibit detrimental cellular processes like pyroptosis and necroptosis, thereby contributing to cellular homeostasis and protection against stress. nih.govnih.gov

Table 2: 3,4'-Dimethoxychalcone as a Caloric Restriction Mimetic (CRM)

| Activity | Mechanism | Cellular Effect | Reference |

|---|---|---|---|

| Caloric Restriction Mimicry | Induces deacetylation of cytoplasmic proteins | Mimics effects of caloric restriction | embopress.org |

| Autophagy Induction | Stimulates autophagic flux | Degradation of damaged cellular components | embopress.orgnih.gov |

| Transcription Factor Activation | Promotes nuclear translocation of TFEB and TFE3 | Upregulation of autophagy-related genes | embopress.orgnih.gov |

Investigation of Other Biological Activities of 3,4'-Dimethoxychalcone

Chalcones as a class of compounds have been investigated for their antimalarial activity, often targeting essential parasite enzymes. nih.gov One such target is falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum. This enzyme plays a critical role in the degradation of hemoglobin, which is necessary for the parasite's survival within infected red blood cells. nih.gov

Computational docking studies have been performed to evaluate the inhibitory potential of chalcone derivatives against falcipain-2. nih.gov One such study focused on four structurally related chalcones, including 2′,4′-dihydroxy-3,4-dimethoxychalcone, a close derivative of 3,4'-Dimethoxychalcone. The research aimed to elucidate the molecular mechanisms by which these compounds might exert antimalarial effects through binding to falcipain-2. nih.gov These computational models serve as a basis for identifying structural features that could be optimized to develop more potent falcipain-2 inhibitors. nih.gov

Table 3: Antimalarial Research on a 3,4'-Dimethoxychalcone Derivative

| Compound Studied | Target Enzyme | Research Method | Potential Application | Reference |

|---|

The antibacterial potential of various chalcone derivatives has been an area of active research, with activity often dependent on the specific substitution patterns on the aromatic rings. ceon.rs However, studies focusing specifically on 3,4'-Dimethoxychalcone are limited.

Research on closely related derivatives provides some insight. A study synthesizing and screening 3,4,5-trimethoxy-3',4'-dimethoxychalcone and 2,4,6-trimethoxy-3',4'-dimethoxychalcone found that neither compound exhibited a zone of inhibition against Gram-positive or Gram-negative bacteria. nijophasr.netresearchgate.net In contrast, another investigation of bromo-derivatives found that 4-bromo-3′,4′-dimethoxychalcone was active against the Gram-negative bacteria E. coli and S. typhimurium, suggesting that halogen substitution might be favorable for antibacterial activity in this class of chalcones. ceon.rs Furthermore, the derivative (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one demonstrated excellent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. gsconlinepress.com

Table 4: Antibacterial Activity of 3,4'-Dimethoxychalcone Derivatives

| Compound Derivative | Bacterial Strains | Activity | Reference |

|---|---|---|---|

| 3,4,5-trimethoxy-3',4'-dimethoxychalcone | Gram-positive and Gram-negative | None observed | researchgate.net |

| 2,4,6-trimethoxy-3',4'-dimethoxychalcone | Gram-positive and Gram-negative | None observed | researchgate.net |

| 4-bromo-3′,4′-dimethoxychalcone | E. coli, S. typhimurium | Active | ceon.rs |

3,4'-Dimethoxychalcone (referred to as 3,4-DC in studies) has demonstrated significant neuroprotective effects in the context of secondary injury following spinal cord injury (SCI). nih.govresearchgate.net Secondary injury involves a cascade of events, including neuroinflammation and cell death, that occurs after the initial trauma. nih.gov

In a study using a mouse model of SCI, treatment with 3,4-DC led to improved functional recovery, a reduction in the glial scar area, and decreased motor neuron death. nih.govnih.gov The underlying mechanism for this neuroprotection is linked to its function as a caloric restriction mimetic that enhances autophagy. nih.gov By promoting TFEB-mediated autophagy, 3,4-DC helps clear cellular debris and damaged components. nih.govnih.gov Furthermore, it was found to inhibit two forms of pro-inflammatory cell death, pyroptosis and necroptosis. nih.govresearchgate.net RNA sequencing confirmed that pathways related to autophagy, necroptosis, and oxidative stress were modulated by 3,4-DC treatment. nih.gov These findings suggest that 3,4-DC's ability to enhance cellular housekeeping through autophagy and suppress inflammatory cell death pathways contributes to its neuroprotective properties. nih.govresearchgate.net

Table 5: Neuroprotective Effects of 3,4'-Dimethoxychalcone in a Spinal Cord Injury Model

| Finding | Observation | Molecular Mechanism | Reference |

|---|---|---|---|

| Functional Recovery | Improved motor function | - | nih.govnih.gov |

| Tissue Pathology | Reduced glial scar area and motor neuron death | - | nih.govnih.gov |

| Autophagy | Enhanced TFEB-mediated autophagy | Upregulation of cellular clearance pathways | nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 3,4'-Dimethoxychalcone | 3,4-DC |

| 4,4'-Dimethoxychalcone | 4,4'-DMC |

| 2′,4′-dihydroxy-3,4-dimethoxychalcone | - |

| 3,4,5-trimethoxy-3',4'-dimethoxychalcone | - |

| 2,4,6-trimethoxy-3',4'-dimethoxychalcone | - |

| 4-bromo-3′,4′-dimethoxychalcone | - |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | - |

| Dasatinib | - |

| Quercetin | - |

| Resveratrol | - |

| Metformin | - |

| Rapamycin | - |

| Spermidine | - |

Anti-melanogenic Research (for related chalcones)

Chalcones, a class of flavonoid compounds biosynthesized in plants, have garnered scientific interest for their potential biological activities, including their role in melanogenesis. nih.gov Melanogenesis is the process of producing melanin (B1238610), a pigment responsible for coloration in the skin, hair, and eyes. While essential for protecting the skin from harmful UV radiation, the overproduction and accumulation of melanin can lead to hyperpigmentation. nih.gov The key regulatory enzyme in melanin synthesis is tyrosinase, and its inhibition is a primary strategy for the development of agents that address hyperpigmentation. nih.govmedicaljournals.se Research has explored various chalcone derivatives for their anti-melanogenic properties, investigating their effects on melanin production and the underlying molecular pathways. nih.govnih.gov

Studies on hydroxylated and methoxylated chalcone derivatives have revealed that their substitution patterns significantly influence their anti-melanogenic efficacy. nih.gov For instance, research on derivatives of 2'-hydroxy-4'-methoxychalcone (B191446) has demonstrated varying degrees of inhibition of melanogenesis. nih.gov

In a comparative study using B16F10 melanoma cells, the anti-melanogenic effects of several 2'-hydroxy-4'-methoxychalcone derivatives were evaluated. Among the tested compounds was 2'-hydroxy-3,4'-dimethoxychalcone (3,4'-DMC). At a concentration of 5 μM, 3,4'-DMC was found to reduce melanogenesis by approximately 18.25%. nih.gov In the same study, its effect on tyrosinase activity was also assessed, showing a modest inhibition of about 3.69%. nih.gov This suggests that while 3,4'-DMC possesses some anti-melanogenic activity, other related chalcones exhibit more potent effects. For example, 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) demonstrated a more significant reduction in both melanogenesis (32.58%) and tyrosinase activity (40.18%) at the same concentration. nih.gov

Conversely, not all methoxy-substituted chalcones inhibit melanogenesis. The position of the methoxy (B1213986) groups on the chalcone structure plays a crucial role in their biological activity. nih.gov For example, 2'-hydroxy-4,4'-dimethoxychalcone (4,4'-DMC) was reported to increase melanogenesis by about 7.69% and tyrosinase activity by approximately 8.16%. nih.gov This highlights the complexity of the structure-activity relationship among chalcone derivatives. Some methoxy flavonoids, such as nobiletin (B1679382) and tangeretin, have also been shown to stimulate melanogenesis. nih.gov

The molecular mechanisms underlying the anti-melanogenic effects of inhibitory chalcones often involve the modulation of key signaling pathways. mdpi.com The microphthalmia-associated transcription factor (MITF) is a critical regulator of melanogenesis, controlling the expression of essential melanogenic enzymes like tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). nih.govmdpi.com Effective anti-melanogenic chalcones typically downregulate the expression of MITF and its downstream targets. nih.govmdpi.com

Several signaling pathways converge to regulate MITF expression, and chalcones have been shown to interfere with these cascades. mdpi.com These pathways include the cAMP-PKA-CREB pathway, the MAPK pathway (involving ERK, p38, and JNK), and the Wnt/β-catenin pathway. nih.govmdpi.com For instance, 2'-hydroxy-3,6'-dimethoxychalcone has been shown to inhibit melanogenesis by downregulating MITF expression through these signaling pathways. mdpi.com Similarly, 2'-hydroxy-4',6'-dimethoxychalcone exerts its potent anti-melanogenic effects by downregulating MITF and associated proteins. nih.govnih.gov

The interactive table below summarizes the research findings on the anti-melanogenic activity of 2'-hydroxy-3,4'-dimethoxychalcone and related compounds.

| Compound Name | Concentration (µM) | Melanin Content Reduction (%) | Tyrosinase Activity Inhibition (%) |

| 2'-hydroxy-3,4'-dimethoxychalcone (3,4'-DMC) | 5 | 18.25 | 3.69 |

| 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) | 5 | 32.58 | 40.18 |

| 2'-hydroxy-3',4'-dimethoxychalcone (3',4'-DMC) | 5 | 6.08 | 15.30 |

| 2'-hydroxy-4,4'-dimethoxychalcone (4,4'-DMC) | 5 | -7.69 (Increase) | -8.16 (Increase) |

| 2'-hydroxy-3,6'-dimethoxychalcone | 5 | 31.42 | 37.97 |

Structure Activity Relationship Sar Investigations of 3,4 Dimethoxychalcone and Its Analogs

Influence of Methoxy (B1213986) and Hydroxyl Groups on the Bioactivity of 3,4'-Dimethoxychalcone

The presence, number, and location of methoxy and hydroxyl groups on the chalcone (B49325) scaffold are critical determinants of its biological activities, including antioxidant and anti-inflammatory properties. These groups alter the electronic properties and spatial arrangement of the molecule, which in turn affects how it interacts with biological targets.

For instance, the antioxidant activity of chalcones is often linked to the presence of hydroxyl groups. In a comparative study, the chalcone butein, which has two hydroxyl groups, demonstrated higher antioxidant activity against the superoxide (B77818) radical anion than 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM), which has two methoxy groups in place of two of butein's hydroxyls. mdpi.com This suggests that the hydroxyl groups are more effective at scavenging this particular reactive oxygen species. This is further supported by the general observation that a higher number of free hydroxyl groups correlates with better antioxidant activity, while a greater number of methoxy groups tends to decrease this activity. mdpi.com

Conversely, methoxy groups can enhance other biological effects. For example, in studies on antibacterial activity, the presence of methoxy groups on one of the aromatic rings (ring A) was found to reduce the compound's effectiveness against Micrococcus luteus. mdpi.com This highlights that the influence of these functional groups is not uniform across all biological activities and is highly dependent on the specific endpoint being measured.

Effects of Substituent Position and Number on Specific Biological Activities

The precise location and quantity of substituents on the chalcone framework are pivotal in defining its specific biological actions. Research has demonstrated that even minor changes in the position of a functional group can lead to significant differences in activity.

In the context of anti-inflammatory and anticancer activities, the substitution pattern is a key area of investigation. nih.gov For example, a study of chalcone derivatives as inhibitors of nuclear factor kappa B (NF-κB), a key regulator of inflammation, revealed that structural complexity is not a prerequisite for potent inhibition. nih.govacs.org This suggests that the strategic placement of a few key functional groups can be highly effective.

The position of a substituent can also influence a compound's reactivity with cellular components. For instance, the reaction of chalcones with cellular thiols, such as glutathione (B108866), is affected by the nature of the substituent at the 4-position. mdpi.com A study comparing 4-methyl and 4-methoxy substituted chalcones found that the 4-methyl derivative exhibited higher initial reactivity with thiols under certain pH conditions. mdpi.com This differential reactivity can have significant implications for the biological effects of these compounds, as interactions with thiols can modulate the function of various proteins. mdpi.com

Furthermore, the number of methoxy groups has been shown to be a determining factor in certain biological outcomes. In a series of 3',4',5'-trimethoxychalcone analogues, the number and position of methoxy and hydroxyl groups were found to be critical for their ability to inhibit nitric oxide production and tumor cell proliferation. nih.gov This underscores the importance of a systematic exploration of substituent effects to optimize a desired biological activity.

Covalent Interactions and Their Role in 3,4'-Dimethoxychalcone's Mechanism of Action

Several biological effects of chalcones are attributed to their ability to form covalent bonds with cellular macromolecules, particularly proteins. mdpi.com This reactivity is often associated with the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, reacting with nucleophilic groups such as the thiol group of cysteine residues in proteins.

The thiol reactivity of chalcones is a key aspect of their mechanism of action, as it can lead to the modulation of protein function. mdpi.com This covalent modification can alter the activity of enzymes or other proteins that play a role in various cellular processes. The rate and extent of these reactions are influenced by the electronic properties of the chalcone, which are in turn determined by the substituents on the aromatic rings.

For example, the electron-donating or electron-withdrawing nature of a substituent can affect the electrophilicity of the β-carbon in the α,β-unsaturated system, thereby influencing its reactivity towards thiols. mdpi.com A study investigating the reaction of 4-methyl- and 4-methoxychalcone (B190469) with cellular thiols found that the nature of the 4-substituent influenced the initial reaction rate and the diastereoselectivity of the adduct formation. mdpi.com This suggests that subtle changes in the chemical structure can have a significant impact on the covalent interactions of these compounds.

Comparative SAR Studies with Other Dimethoxychalcone Isomers and Derivatives

Comparative studies of different dimethoxychalcone isomers and their derivatives provide valuable insights into the structure-activity relationships of this class of compounds. By systematically varying the position of the methoxy groups and introducing other substituents, researchers can probe the structural requirements for specific biological activities.

For instance, a comparison of the autophagy-inducing activity of 3,4-dimethoxychalcone (B600365) (3,4-DC) and 4,4'-dimethoxychalcone (B191108) (4,4'-DC) revealed that 3,4-DC exhibited a broader and more consistent activity across different cell lines. nih.gov This highlights the importance of the methoxy group positioning for this particular biological effect.

The introduction of hydroxyl groups to the dimethoxychalcone scaffold can also have a profound impact on bioactivity. For example, the enzymatic hydroxylation of a dimethoxy dihydrochalcone (B1670589) to produce a dihydroxy-dimethoxy dihydrochalcone resulted in a more than 100-fold increase in free radical scavenging activity and a more than 7-fold increase in anti-inflammatory activity. researchgate.net

Furthermore, studies on other dimethoxychalcone derivatives, such as 2′-hydroxy-3,6′-dimethoxychalcone, have demonstrated their potential in modulating cellular processes like melanogenesis and inflammation. nih.gov These comparative analyses are crucial for identifying the optimal substitution patterns for a desired therapeutic effect and for guiding the design of new, more potent, and selective chalcone-based agents.

Data Tables

Table 1: Comparison of Antioxidant Activity

| Compound | Key Structural Features | Relative Antioxidant Activity | Reference |

|---|---|---|---|

| Butein | Four hydroxyl groups | High | mdpi.com |

Table 2: Influence of Substituents on Antibacterial Activity against M. luteus

| Compound Feature | Effect on Activity | Reference |

|---|

Table 3: Reactivity of Chalcones with Cellular Thiols

| Compound | 4-Position Substituent | Relative Initial Reactivity | Reference |

|---|---|---|---|

| Chalcone 1 | Methyl (-CH₃) | Higher | mdpi.com |

Table 4: Comparative Autophagy-Inducing Activity

| Compound | Isomer | Activity Profile | Reference |

|---|---|---|---|

| 3,4-dimethoxychalcone (3,4-DC) | 3,4-isomer | Broad and consistent | nih.gov |

Pharmacological Research on 3,4 Dimethoxychalcone in Preclinical Models

In Vitro Pharmacological Profiling of 3,4'-Dimethoxychalcone

Laboratory studies using cell-based assays have been instrumental in profiling the molecular activities of 3,4'-Dimethoxychalcone, revealing its influence on key cellular pathways and identifying its molecular targets.

3,4'-Dimethoxychalcone has been shown to modulate several critical cellular pathways, primarily centered around autophagy and cellular stress responses. A hallmark of its activity is the induction of autophagic flux, a cellular recycling process, which has been observed across multiple human and rodent cell lines. nih.govnih.gov This induction is linked to the compound's ability to cause the deacetylation of cytoplasmic proteins, a characteristic feature of caloric restriction mimetics. nih.govresearchgate.net

The primary mechanism for autophagy induction by 3,4'-DC involves the activation and nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). nih.govembopress.org These transcription factors are master regulators of lysosomal biogenesis and autophagy. nih.gov Further investigation has revealed that 3,4'-DC modulates TFEB activity through the MCOLN1-calcineurin signaling pathway. nih.gov In studies related to spinal cord injury models, 3,4'-DC was also found to inhibit pathways related to programmed cell death, specifically pyroptosis and necroptosis, by enhancing autophagy. nih.gov

Table 1: Summary of Cellular Pathway Modulation by 3,4'-Dimethoxychalcone in Various Cell Lines

| Cell Line | Species | Cell Type | Modulated Pathway | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| U2OS | Human | Osteosarcoma | Autophagy | Induces formation of GFP-LC3 dots, indicating autophagic flux. | nih.gov |

| H4 | Human | Neuroglioma | Autophagy, Protein Acetylation | Induces autophagy and reduces protein acetylation. | embopress.org |

| HUVEC | Human | Vascular Endothelium | Autophagy | Induces aggregation of LC3 in cytoplasmic dots. | nih.gov |

| RAW 264.7 | Murine | Macrophage | Autophagy | Induces aggregation of LC3 in cytoplasmic dots. | nih.gov |

| H9c2 | Rat | Cardiomyoblast | Autophagy | Induces aggregation of LC3 in cytoplasmic dots. | nih.gov |

Research into the direct molecular interactions of 3,4'-Dimethoxychalcone has identified key proteins that mediate its effects on cellular pathways. The principal targets implicated in its mechanism of action are the transcription factors TFEB and TFE3. nih.govresearchgate.net Studies have consistently shown that 3,4'-DC stimulates the movement of these proteins from the cytoplasm into the nucleus in various cell types, including hepatocytes and cardiomyocytes. nih.govembopress.org This nuclear translocation is a prerequisite for the transcription of autophagy-related genes. nih.gov

The activation of TFEB is further understood to be regulated by upstream signaling components. Evidence points to the engagement of the MCOLN1-calcineurin and the AMPK-TRPML1-calcineurin signaling pathways. nih.govnih.gov These findings suggest that 3,4'-DC may interact with one or more components of this cascade to ultimately dephosphorylate and activate TFEB. While many chalcone (B49325) derivatives are known to interact with targets like tubulin, specific evidence for direct binding of 3,4'-Dimethoxychalcone to these targets is less established than its functional impact on the TFEB/TFE3 axis. ugm.ac.idresearchgate.net

Table 2: Identified Molecular Targets and Signaling Pathways for 3,4'-Dimethoxychalcone

| Target/Pathway | Role | Evidence of Engagement | Reference(s) |

|---|---|---|---|

| TFEB/TFE3 | Master regulators of autophagy and lysosomal biogenesis | 3,4'-DC stimulates nuclear translocation and activity. | nih.govnih.govembopress.orgnih.gov |

| MCOLN1-calcineurin signaling pathway | Upstream regulator of TFEB activity | 3,4'-DC modulates TFEB activity via this pathway. | nih.gov |

In Vivo Preclinical Studies of 3,4'-Dimethoxychalcone Using Animal Models

Following promising in vitro results, 3,4'-Dimethoxychalcone has been evaluated in several animal models to assess its therapeutic potential in complex physiological and pathological settings.

In mouse models, 3,4'-Dimethoxychalcone has demonstrated significant cardioprotective effects. nih.govembopress.org Administration of the compound was found to protect the heart against necrosis following the ligation of a coronary artery. nih.gov The protective mechanism was shown to be dependent on the induction of autophagy within cardiomyocytes. nih.gov This was confirmed in studies using conditional knockout mice lacking the essential autophagy gene Atg7, where the cardioprotective effects of 3,4'-DC were eliminated. nih.gov Furthermore, in mouse models of atherosclerosis, 3,4'-DC reduced the development of aortic lesions and neointimal hyperplasia, indicating a broader beneficial effect on cardiovascular health. nih.govnih.gov

Table 3: Summary of Cardioprotective Effects of 3,4'-Dimethoxychalcone in Animal Models

| Animal Model | Condition | Key Findings | Mechanism | Reference(s) |

|---|---|---|---|---|

| Mouse | Coronary artery ligation | Reduced myocardial necrosis. | Autophagy-dependent. | nih.gov |

| Mouse (Atg7 knockout) | Coronary artery ligation | Cardioprotective effect was abolished. | Confirmed dependence on autophagy. | nih.gov |

| Mouse (ApoE-/-) | Atherosclerosis (diet-induced) | Significantly reduced atherosclerotic lesions in the aorta. | Autophagy induction. | nih.govnih.gov |

3,4'-Dimethoxychalcone has been investigated for its potential to enhance the effectiveness of conventional anticancer treatments. In vivo studies have shown that 3,4'-DC can improve the efficacy of anticancer chemotherapy. nih.govembopress.org The mechanism underlying this enhancement is linked to its ability to induce autophagy in malignant cells. nih.gov When autophagy was genetically inactivated in cancer cells, the beneficial effect of 3,4'-DC on the chemotherapy response was lost, highlighting the critical role of this cellular process. nih.gov While other chalcone derivatives have been shown to overcome multidrug resistance by inhibiting efflux pumps like P-glycoprotein, the primary evidence for 3,4'-DC points towards an autophagy-dependent mechanism. nih.gov

Table 4: Enhancement of Anticancer Chemotherapy by 3,4'-Dimethoxychalcone in In Vivo Models

| Animal Model | Cancer Type | Chemotherapy | Key Findings | Mechanism | Reference(s) |

|---|

The therapeutic potential of 3,4'-Dimethoxychalcone has been specifically evaluated in the context of ischemia/reperfusion (I/R) injury, a condition where tissue damage is exacerbated upon the restoration of blood flow. In a mouse model of limb I/R injury, administration of 3,4'-DC significantly mitigated tissue damage. nih.gov Observed benefits included alleviation of hypoperfusion, reduction of tissue swelling, and preservation of skeletal muscle fiber structure. nih.govresearchgate.net The protective effects were attributed to the compound's ability to enhance TFEB-mediated autophagy while simultaneously suppressing oxidative stress and apoptosis. nih.gov Blocking autophagy pharmacologically negated these protective antioxidant and anti-apoptotic effects. nih.gov These findings align with its demonstrated cardioprotective effects against ischemic injury, suggesting a valuable therapeutic potential in conditions involving I/R. nih.gov

Table 5: Therapeutic Effects of 3,4'-Dimethoxychalcone in Ischemia/Reperfusion (I/R) Injury Models

| Animal Model | Injury Model | Therapeutic Effects | Proposed Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Mouse | Limb Ischemia/Reperfusion | Alleviated hypoperfusion, reduced tissue swelling, decreased skeletal muscle damage and cellular injury. | Enhancement of TFEB-driven autophagy; suppression of oxidative stress and apoptosis. | nih.govresearchgate.net |

Research on Reducing Atherosclerosis in Animal Models

Preclinical research has identified 3,4'-Dimethoxychalcone (3,4-DC) as a compound with potent anti-atherogenic activity, investigated in two distinct mouse models of atherosclerosis. nih.gov Atherosclerosis is a disease linked to aging and is a primary cause of several cardiovascular conditions. nih.gov The potential of autophagy inducers to protect against atherosclerosis has been a key motivator for this research. nih.govnih.gov

In one model, which examines neointima formation after grafting vein segments to the carotid artery, the local application of 3,4-DC was found to preserve the vessel lumen and decrease neointima lesions. nih.gov

A second model utilized genetically predisposed Apolipoprotein E-knockout (ApoE-/-) mice fed an atherogenic, high-fat diet. nih.govnih.govactascientific.com In these mice, intraperitoneal injections of 3,4-DC led to a significant reduction in the number of atherosclerotic lesions within the aorta. nih.govnih.gov This research suggests that 3,4-DC is an autophagy inducer with significant potential for combating atherosclerosis. nih.gov The compound was noted for its ability to induce autophagy in various cell types relevant to cardiovascular disease, including those of endothelial, myocardial, and myeloid/macrophagic origin. nih.govgustaveroussy.fr

Table 1: Effects of 3,4'-Dimethoxychalcone on Atherosclerosis in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Vein graft model in mice | Local application maintained vessel lumen and reduced neointima lesions. | nih.gov |

| ApoE-/- mice on a high-fat diet | Intraperitoneal injections significantly reduced the number of atherosclerotic lesions in the aorta. | nih.govnih.gov |

Assessment of Effects on Age-Related Phenotypes in Animal Models

3,4'-Dimethoxychalcone has been identified as a caloric restriction mimetic (CRM), a class of compounds that emulate the health-promoting and longevity-extending effects of caloric restriction without reducing food intake. nih.gov CRMs are known to provoke the deacetylation of cellular proteins and increase autophagic flux, which are cellular processes associated with anti-aging effects. nih.gov The accumulation of senescent cells is considered a hallmark of aging and contributes to the development of age-related diseases. mdpi.com While direct studies on 3,4'-Dimethoxychalcone's effect on a broad range of age-related phenotypes in animal models are specific, its function as a CRM and potent autophagy inducer is central to its anti-aging potential. nih.govembopress.org

Research on the related compound 4,4′-dimethoxychalcone has shown it can decelerate the senescence of human cell cultures and extend the lifespan of yeast, worms, and flies, effects which are dependent on autophagy. d-nb.info That compound was also found to reduce senescence-associated factors in the liver of old mice. nih.gov Although distinct, the shared chalcone structure and common mechanism of autophagy induction provide a basis for the anti-aging potential attributed to 3,4'-Dimethoxychalcone through its CRM properties. embopress.orgd-nb.info The primary mechanism identified for 3,4'-DC involves the activation of transcription factors that regulate cellular cleaning processes, which can counteract age-related cellular damage. nih.govresearchgate.net

Table 2: Anti-Aging-Related Properties of 3,4'-Dimethoxychalcone in Preclinical Research

| Property | Observed Effect/Mechanism | Significance for Age-Related Phenotypes | Reference |

|---|---|---|---|

| Caloric Restriction Mimetic (CRM) | Induces protein deacetylation and stimulates autophagic flux. | Mimics the health-promoting and longevity-extending effects of caloric restriction. | nih.gov |

| Autophagy Induction | Activates pro-autophagic transcription factors TFEB and TFE3. | Enhances cellular renewal and clearance of damaged components, counteracting age-related decline. | embopress.orgresearchgate.net |

Autophagy Induction in Organ-Specific In Vivo Systems

In vivo studies have confirmed that 3,4'-Dimethoxychalcone is a potent inducer of autophagy in multiple mouse organs. nih.govembopress.org The mechanism of action is distinct from other known CRMs, as it requires gene transcription and mRNA translation dependent on Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). nih.govembopress.org

In studies involving C57Bl/6 mice, intraperitoneal administration of 3,4-DC stimulated the translocation of TFEB and TFE3 into the nuclei of both hepatocytes (liver cells) and cardiomyocytes (heart cells). nih.govembopress.orgresearchgate.net This nuclear translocation is a critical step for activating the expression of genes related to autophagy and lysosomal biogenesis.

Further experiments using mice that ubiquitously express a green fluorescent protein-tagged LC3 (GFP-LC3), a marker for autophagosomes, demonstrated a visible increase in GFP-LC3 puncta in the cytoplasm of hepatocytes and cardiomyocytes following 3,4-DC treatment. embopress.org This increase in puncta signifies the formation of autophagosomes. The effect was more pronounced when lysosomal protease inhibitors were co-administered, confirming that 3,4-DC enhances the entire autophagic flux, from the formation of autophagosomes to their degradation. embopress.org Immunoblotting analysis in non-transgenic mice also showed an increase in the lipidated form of LC3 (LC3-II) in both the liver and the heart, further validating the induction of autophagy in these organs. embopress.org This autophagy induction was shown to be functionally significant, as 3,4-DC provided cardioprotective effects against ischemia in an autophagy-dependent manner. embopress.orgresearchgate.net

Table 3: Organ-Specific Autophagy Induction by 3,4'-Dimethoxychalcone in Mice

| Organ/Cell Type | Method of Detection | Key Molecular Finding | Reference |

|---|---|---|---|

| Liver (Hepatocytes) | Subcellular fractionation and immunoblotting | Induced nuclear translocation of TFEB and TFE3. | nih.govembopress.org |

| Liver (Hepatocytes) | Fluorescence microscopy in GFP-LC3 transgenic mice | Increased formation of GFP-LC3 puncta, indicating autophagosome formation. | embopress.org |

| Heart (Cardiomyocytes) | Subcellular fractionation and immunoblotting | Induced nuclear translocation of TFEB and TFE3. | nih.govembopress.org |

| Heart (Cardiomyocytes) | Fluorescence microscopy in GFP-LC3 transgenic mice | Increased formation of GFP-LC3 puncta. | embopress.org |

| Heart | Immunoblotting | Increased relative abundance of LC3-II, confirming LC3 lipidation. | embopress.org |

Advanced Analytical and Computational Research Methodologies Applied to 3,4 Dimethoxychalcone

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques are fundamental in confirming the identity and purity of 3,4'-Dimethoxychalcone and in probing its molecular structure. These methods provide detailed information on the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the vinylic, aromatic, and methoxy (B1213986) protons. The two vinylic protons (H-α and H-β) of the α,β-unsaturated ketone system typically appear as doublets in the downfield region (δ 7.0-8.0 ppm), with a large coupling constant (J ≈ 15 Hz) confirming their trans configuration. Protons on the disubstituted B-ring and the monosubstituted A-ring would resonate in the aromatic region (δ 6.9-8.1 ppm). The two methoxy groups (-OCH₃) would each produce a sharp singlet, likely around δ 3.8-4.0 ppm.

¹³C-NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal is anticipated for the carbonyl carbon (C=O), typically appearing around δ 190 ppm. The vinylic carbons (C-α and C-β) are expected in the δ 120-145 ppm range. The aromatic carbons would generate a series of signals between δ 110-160 ppm, with carbons attached to oxygen appearing more downfield. The two methoxy carbons would be observed in the upfield region, typically around δ 56 ppm.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Methoxy Protons (-OCH₃) | ~3.8 - 4.0 (singlet) |

| ¹H | Aromatic Protons (Ar-H) | ~6.9 - 8.1 (multiplets, doublets) |

| ¹H | Vinylic Protons (-CH=CH-) | ~7.0 - 8.0 (doublets, J ≈ 15 Hz) |

| ¹³C | Methoxy Carbons (-OCH₃) | ~56 |

| ¹³C | Aromatic Carbons (Ar-C) | ~110 - 160 |

| ¹³C | Vinylic Carbons (-C=C-) | ~120 - 145 |

| ¹³C | Carbonyl Carbon (C=O) | ~190 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of 3,4'-Dimethoxychalcone displays characteristic absorption bands that confirm its key structural features.

The most prominent peak is the strong, sharp absorption band for the carbonyl (C=O) group of the α,β-unsaturated ketone, which typically appears in the 1650-1675 cm⁻¹ region. The stretching vibration of the vinylic carbon-carbon double bond (C=C) is observed in the 1600-1650 cm⁻¹ range. Absorptions corresponding to the C-O stretching of the aryl-alkyl ether (methoxy groups) are found in the 1250-1265 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while alkyl C-H stretching from the methoxy groups appears just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| C=O Stretch | α,β-Unsaturated Ketone | ~1650 - 1675 |

| C=C Stretch | Alkene / Aromatic | ~1580 - 1640 |

| C-O Stretch | Aryl-Alkyl Ether | ~1250 - 1265 |

| C-H Stretch | Aromatic | >3000 |

| C-H Stretch | Alkyl (Methoxy) | <3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Applications

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as chalcones. The extended π-system of 3,4'-Dimethoxychalcone, which includes two aromatic rings and an enone bridge, allows it to absorb light in the UV region.

Research has shown that 3,4'-Dimethoxychalcone has significant potential as a sunscreen agent due to its ability to absorb UV radiation across a wide wavelength range. researchgate.net When measured in ethanol, its UV spectrum shows two distinct maximum absorption wavelengths (λmax): one in the UVB region at approximately 260 nm and another in the UVA region at 356 nm. researchgate.net This broad absorption profile makes it a candidate for use as a UVA-protection factor (UVA-PF) in sunscreen formulations. researchgate.netnih.gov

Mass Spectrometry Techniques (GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a precursor ion.

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, 3,4'-Dimethoxychalcone (C₁₇H₁₆O₃) shows a molecular ion peak [M]⁺ at m/z 268, corresponding to its molecular weight. Common fragments observed include peaks at m/z 237 (loss of -OCH₃) and m/z 77 (phenyl group).

Electrospray Ionization (ESI-MS) is a soft ionization technique often used for MS/MS experiments. In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 269.1172. Collision-induced dissociation of this precursor ion yields characteristic product ions.

| Technique | Ion | m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

|---|---|---|---|

| GC-MS | [M]⁺ | 268 | Molecular Ion |

| GC-MS | Fragment | 237 | [M - OCH₃]⁺ |

| GC-MS | Fragment | 77 | [C₆H₅]⁺ (Phenyl) |

| ESI-MS/MS | [M+H]⁺ | 269.1172 | Precursor Ion |

| ESI-MS/MS | Product Ion | 191 | Fragment from precursor |

| ESI-MS/MS | Product Ion | 131 | Fragment from precursor |

| ESI-MS/MS | Product Ion | 105 | Fragment from precursor |

X-ray Crystallography and Structural Analysis of 3,4'-Dimethoxychalcone

Crystal Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction studies have been performed on 3,4'-Dimethoxychalcone, providing a detailed picture of its solid-state structure. The analysis revealed that the compound crystallizes in the orthorhombic system with the space group Fdd2.

A key conformational feature of chalcones is the relative orientation of the two aromatic rings. In the crystal structure of 3,4'-Dimethoxychalcone, the molecule is not perfectly planar. The dihedral angle between the planes of the two benzene rings is 25.75°. This twist is a common feature in chalcone (B49325) structures, arising from a balance between the delocalization of π-electrons, which favors planarity, and steric hindrance between the rings and the enone bridge. The crystal packing is reported to be stabilized by C—H⋯π interactions.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₆O₃ | |

| Crystal System | Orthorhombic | |

| Space Group | Fdd2 | |

| Unit Cell Parameter (a) | 27.7541 (4) Å | |

| Unit Cell Parameter (c) | 5.6487 (1) Å | |

| Dihedral Angle (Benzene Rings) | 25.75 (3)° |

Analysis of Intermolecular Interactions and Crystal Packing

The three-dimensional architecture and stability of 3,4'-Dimethoxychalcone in the solid state are dictated by a network of weak intermolecular forces. X-ray crystallography studies reveal that the molecule's crystal packing is primarily stabilized by C—H⋯π interactions. In the crystalline structure, the dihedral angle, which is the angle between the two benzene rings, has been measured to be 25.75 (3)°. This non-planar conformation is a key feature of its molecular geometry.

| Parameter | Observed Value/Type | Significance | Reference |

|---|---|---|---|

| Dihedral Angle (Benzene Rings) | 25.75 (3)° | Indicates a non-planar molecular conformation. | researchgate.net |

| Primary Stabilizing Interaction | C—H⋯π interactions | Key force governing the crystal packing arrangement. | researchgate.net |

| Other Significant Interactions (in related chalcones) | C—H⋯O hydrogen bonds | Contribute to the formation of dimeric structures. | nih.gov |

| π-π stacking | Occurs between aromatic rings of adjacent molecules, contributing to stability. | mdpi.com | |

| H⋯H contacts | Represent a significant portion of the surface contacts in the crystal packing. | nih.gov |

Advanced Electrochemical and Voltammetry Studies of 3,4'-Dimethoxychalcone

Advanced electrochemical techniques, such as voltammetry, are employed to investigate the redox properties of 3,4'-Dimethoxychalcone. These methods provide insights into the electron-donating or accepting capabilities of the molecule, which are fundamental to its chemical reactivity and potential biological activities, particularly its antioxidant capacity.

Electrochemical Characterization of Antioxidant Activity

Voltammetric methods are highly sensitive for assessing antioxidant activity. researchgate.net The principle involves measuring the ability of a compound to interact with electrochemically generated reactive oxygen species (ROS), such as the superoxide (B77818) radical anion (O₂⁻). Studies on structurally related chalcones, like 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM), utilize techniques such as rotating ring-disk electrode (RRDE) voltammetry to quantify this activity. mdpi.com

In a typical RRDE experiment, O₂ is reduced at the disk electrode to generate O₂⁻, and the resulting current is measured. In the presence of an antioxidant like a chalcone, the O₂⁻ is scavenged, leading to a decrease in the current detected at the ring electrode. The extent of this current decrease is proportional to the antioxidant's ability to neutralize the radical. mdpi.com By systematically varying the concentration of the chalcone, a dose-response relationship can be established, allowing for the quantification of its antioxidant potency. This electrochemical approach provides a direct measure of the compound's radical-scavenging ability, a key mechanism of antioxidant action. mdpi.comdu.ac.ir

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for elucidating the properties and potential applications of 3,4'-Dimethoxychalcone at the molecular level. These in silico methods complement experimental research by providing detailed insights into molecular structure, electronic properties, and interactions with biological targets.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3,4'-Dimethoxychalcone, docking simulations are used to explore its potential to bind to the active sites of various protein targets, thereby predicting its pharmacological activity.